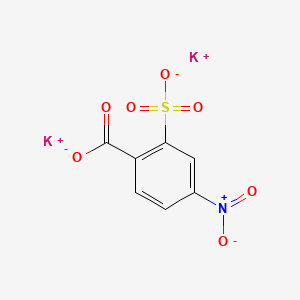![molecular formula C7H8N2O B1592106 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbaldehyde CAS No. 623564-38-5](/img/structure/B1592106.png)
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbaldehyde
Vue d'ensemble
Description
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole is a molecule that adopts an envelope conformation of the pyrrolidine ring . This fused ring system provides protection of the -C atom (attached to the non-bridging N atom of the imidazole ring), which provides stability that is of interest with respect to electrochemical properties as electrolytes for fuel cells and batteries, and electrodeposition .
Synthesis Analysis
The synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole has been achieved through Marckwald reaction starting from readily available aminocarbonyl compounds . This two-step procedure affords the product in high yield and can be used for the preparation of bulk quantities .
Molecular Structure Analysis
The crystal structure of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole at 100 K has monoclinic (P21/n) symmetry . The molecule adopts an envelope conformation of the pyrrolidine ring, which might help for the relief torsion tension . The crystal cohesion is achieved by C—H N hydrogen bonds .
Chemical Reactions Analysis
The review summarizes and systematizes the literature data on the synthesis and some aspects of application of pyrrolo [1,2- a ]imidazoles . Synthetic approaches are grouped according to the degree of saturation of the product pyrroloimidazole ring .
Physical And Chemical Properties Analysis
The InChI Code for 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbaldehyde is 1S/C7H8N2O and the InChI key is IFOAVNDPIZTQMU-UHFFFAOYSA-N . The storage temperature is recommended to be in an inert atmosphere, between 2-8°C .
Applications De Recherche Scientifique
Field
Summary of the Application
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole has been studied for its potential use in the field of material science, particularly in the development of ionic liquids . Ionic liquids have emerged as a promising area in material science because of their tunable properties .
Methods of Application
The molecule adopts an envelope conformation of the pyrrolidine ring, which might help for the relief torsion tension . This fused ring system provides protection of the -C atom (attached to the non-bridging N atom of the imidazole ring), which provides stability that is of interest with respect to electrochemical properties as electrolytes for fuel cells and batteries, and electrodeposition .
Results or Outcomes
The crystal cohesion is achieved by C—H N hydrogen bonds . This stability is of interest with respect to electrochemical properties as electrolytes for fuel cells and batteries, and electrodeposition .
Application in Organic Chemistry
Field
Summary of the Application
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole has been used in the synthesis of various derivatives via introduction and modification of a substituent in the 3-position .
Methods of Application
Dehydration of substituted 2- (2-oxopyrrolidin-1-yl)acetamides with phosphoryl chloride provides a convenient method of synthesis of 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles .
Results or Outcomes
The 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles can be readily converted to various derivatives via introduction and modification of a substituent in the 3-position .
Application in Medicinal Chemistry
Field
Summary of the Application
Members of a 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole fragment class were expanded using a structure-based design approach to arrive at lead compounds with dissociation constants <10 nM and micromolar cellular activity against an AML-leukemia cell line .
Methods of Application
The structure-based design approach was used to expand the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole fragment class .
Results or Outcomes
The lead compounds obtained from this approach showed dissociation constants <10 nM and micromolar cellular activity against an AML-leukemia cell line .
Application in Antibacterial, Antifungal, and Antiviral Activities
Field
Summary of the Application
Pyrrolo[1,2-a]imidazole derivatives have shown significant antibacterial, antifungal, and antiviral activities .
Methods of Application
The derivatives are synthesized and then tested for their antibacterial, antifungal, and antiviral activities .
Results or Outcomes
The pyrrolo[1,2-a]imidazole derivatives exhibited more antibacterial, antifungal, and antiviral activities .
Application in Carbon Dioxide Capture and Fuel Cells
Field
Summary of the Application
Ionic liquids have emerged as a promising area in material science because of their tunable properties, allowing them to be used in a wide range of applications such as carbon dioxide capture, fuel cells, nanoparticle stabilization, and many more .
Methods of Application
The crystal structure of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole provides stability that is of interest with respect to electrochemical properties as electrolytes for fuel cells and batteries, and electrodeposition .
Results or Outcomes
The crystal cohesion is achieved by C—H N hydrogen bonds. This stability is of interest with respect to electrochemical properties as electrolytes for fuel cells and batteries, and electrodeposition .
Application in Kinase Inhibition
Field
Summary of the Application
5H-pyrrolo[2,3-b]pyrazine derivatives showed more activity on kinase inhibition .
Methods of Application
The derivatives are synthesized and then tested for their kinase inhibition activities .
Results or Outcomes
The 5H-pyrrolo[2,3-b]pyrazine derivatives exhibited more activity on kinase inhibition .
Orientations Futures
The molecule is of interest with respect to electrochemical properties as electrolytes for fuel cells and batteries, and electrodeposition . It is also being studied for its potential as a potent and selective WDR5-WIN-site inhibitor , which could have implications in the treatment of various cancers and mixed-lineage leukemia .
Propriétés
IUPAC Name |
6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c10-5-6-4-9-3-1-2-7(9)8-6/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFOAVNDPIZTQMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC(=CN2C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70620476 | |
| Record name | 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70620476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbaldehyde | |
CAS RN |
623564-38-5 | |
| Record name | 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70620476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Methyl-5,10-dihydrothieno[3,2-c][1,5]benzodiazepine-4-thione](/img/structure/B1592031.png)









